molecular formula C8H10O5 B13943354 5-Hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl acetate CAS No. 68907-80-2

5-Hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl acetate

Cat. No.: B13943354
CAS No.: 68907-80-2
M. Wt: 186.16 g/mol
InChI Key: AGNRGFRAFJOXHH-UHFFFAOYSA-N
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Description

4-Acetoxy-5-hydroxy-5-hydroxymethyl-2-cyclopenten-1-one is a complex organic compound characterized by its unique structure, which includes an acetoxy group, a hydroxyl group, and a hydroxymethyl group attached to a cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-5-hydroxy-5-hydroxymethyl-2-cyclopenten-1-one can be achieved through several synthetic routes. One common method involves the Baylis-Hillman reaction, which is a coupling reaction between an activated alkene derivative and an aldehyde, catalyzed by a tertiary amine such as 1,4-Diazabicyclo[2.2.2]octane (DABCO) or phosphines . The reaction conditions typically include the use of polar, nonpolar, or protic solvents, and the reaction rate can be influenced by the choice of catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction parameters such as temperature, reaction time, and the amount of catalyst used. High-temperature water conditions have been reported to be effective for the conversion of precursor compounds to the desired product . The use of zinc as a catalyst and the optimization of reaction conditions can lead to efficient production yields.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-5-hydroxy-5-hydroxymethyl-2-cyclopenten-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form alcohols.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentenone derivatives.

Scientific Research Applications

4-Acetoxy-5-hydroxy-5-hydroxymethyl-2-cyclopenten-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Acetoxy-5-hydroxy-5-hydroxymethyl-2-cyclopenten-1-one involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and hydroxyl groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetoxy-5-hydroxy-5-hydroxymethyl-2-cyclopenten-1-one is unique due to the presence of both acetoxy and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

68907-80-2

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

IUPAC Name

[5-hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl] acetate

InChI

InChI=1S/C8H10O5/c1-5(10)13-7-3-2-6(11)8(7,12)4-9/h2-3,7,9,12H,4H2,1H3

InChI Key

AGNRGFRAFJOXHH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C=CC(=O)C1(CO)O

Origin of Product

United States

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